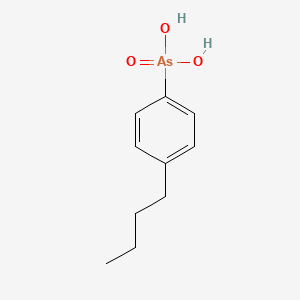
(4-Butylphenyl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Butylphenyl)arsonic acid is an organoarsenic compound characterized by the presence of a butyl group attached to the para position of a phenyl ring, which is further bonded to an arsonic acid group. This compound belongs to the broader class of arsonic acids, which are defined as oxyacids where a pentavalent arsenic atom is bonded to two hydroxyl groups, a third oxygen atom (with a double bond), and an organic substituent . Arsonic acids are known for their toxicity and potential carcinogenicity, making them significant in various scientific and industrial contexts .
准备方法
The synthesis of (4-Butylphenyl)arsonic acid typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction. In this process, aniline reacts with arsenic acid to form arsonic acids . The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{H}_3\text{AsO}_4 \rightarrow \text{H}_2\text{O}_3\text{AsC}_6\text{H}_4\text{NH}_2 + \text{H}_2\text{O} ] For industrial production, the Bart reaction is also employed, which involves the interaction of a diazonium salt with an inorganic arsenic compound . These methods ensure the efficient production of arsonic acids with high yields.
化学反应分析
(4-Butylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: When exposed to air, especially in the presence of moisture, it can form arsenic(V) oxide.
Reduction: It can be reduced to form arsenic(III) compounds under specific conditions.
Substitution: The arsonic acid group can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen sulfide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-Butylphenyl)arsonic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (4-Butylphenyl)arsonic acid involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity . The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which are critical for cell survival .
相似化合物的比较
(4-Butylphenyl)arsonic acid can be compared with other arsonic acids such as:
Arsanilic acid: An amino derivative of phenylarsonic acid used in veterinary medicine.
Roxarsone: A nitro-hydroxyphenylarsonic acid used as a feed additive.
The uniqueness of this compound lies in its specific butyl substitution, which can influence its reactivity and biological interactions compared to other arsonic acids.
属性
CAS 编号 |
67692-29-9 |
|---|---|
分子式 |
C10H15AsO3 |
分子量 |
258.15 g/mol |
IUPAC 名称 |
(4-butylphenyl)arsonic acid |
InChI |
InChI=1S/C10H15AsO3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3,(H2,12,13,14) |
InChI 键 |
WRBMTRLHLAIOMQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


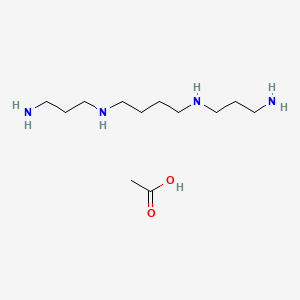
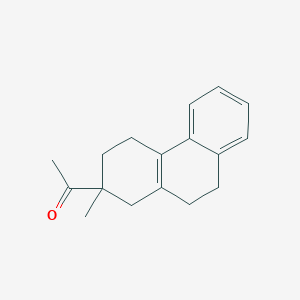
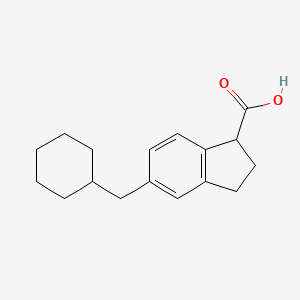
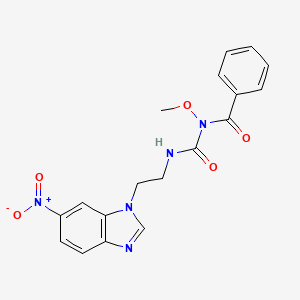
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
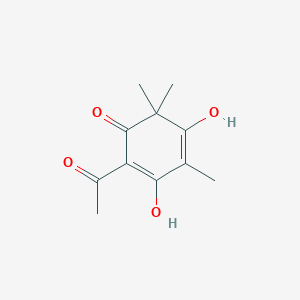

![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
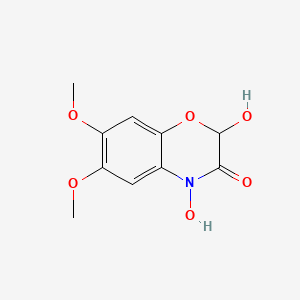
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)

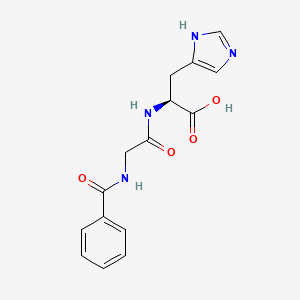

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)
